Cas no 405-29-8 (1-fluoro-4-(2-phenylethynyl)benzene)

1-Fluoro-4-(2-phenylethynyl)benzene is a fluorinated aromatic compound featuring a phenylethynyl substituent, which enhances its utility in organic synthesis and materials science. The fluorine atom imparts electron-withdrawing properties, making it valuable in cross-coupling reactions, such as Sonogashira and Suzuki couplings, where it can serve as a building block for advanced intermediates. Its rigid, conjugated structure also makes it suitable for applications in optoelectronic materials, including organic semiconductors and liquid crystals. The compound's stability and reactivity balance allows for precise functionalization, enabling tailored modifications in pharmaceutical and agrochemical research. High purity grades ensure consistent performance in demanding synthetic applications.
1-fluoro-4-(2-phenylethynyl)benzene structure
405-29-8 structure
商品名:1-fluoro-4-(2-phenylethynyl)benzene
CAS番号:405-29-8
MF:C14H9F
メガワット:196.219667196274
MDL:MFCD01596898
CID:1515188
PubChem ID:10954481

1-fluoro-4-(2-phenylethynyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-fluoro-4-(2-phenylethynyl)benzene
    • SureCN717468
    • 1-fluoro-4-(2-phenyl-ethynyl)-benzene
    • 1-(4-fluorophenyl)-2-phenylethyne
    • CTK8I6130
    • 1-FLUORO-4-PHENYLETHYNYL-BENZENE
    • (4-fluorophenyl)(phenyl)acetylene
    • 1-(4-fluorophenyl)-2-phenylacetylene
    • 1-fluoro-4-(phenylethynyl)benzene
    • 1-(2-(4-fluorophenyl)ethynyl)benzene
    • 1-(4-fluorophenyl)phenylacetylene
    • EN300-9248460
    • DB-291391
    • 405-29-8
    • Z1198157137
    • CS-0264263
    • 4-fluoro-diphenylacetylene
    • SCHEMBL717468
    • AKOS005068210
    • DTXSID70449629
    • MFCD01596898
    • HS-6179
    • MDL: MFCD01596898
    • インチ: InChI=1S/C14H9F/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
    • InChIKey: RCOPXPNGDKPSLU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C#CC2=CC=C(C=C2)F

計算された属性

  • せいみつぶんしりょう: 196.068828449g/mol
  • どういたいしつりょう: 196.068828449g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 0Ų

1-fluoro-4-(2-phenylethynyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-9248460-0.1g
1-fluoro-4-(2-phenylethynyl)benzene
405-29-8 95.0%
0.1g
$301.0 2025-03-21
Enamine
EN300-9248460-0.25g
1-fluoro-4-(2-phenylethynyl)benzene
405-29-8 95.0%
0.25g
$431.0 2025-03-21
Enamine
EN300-9248460-1.0g
1-fluoro-4-(2-phenylethynyl)benzene
405-29-8 95.0%
1.0g
$871.0 2025-03-21
Enamine
EN300-9248460-5.0g
1-fluoro-4-(2-phenylethynyl)benzene
405-29-8 95.0%
5.0g
$2525.0 2025-03-21
Enamine
EN300-9248460-0.5g
1-fluoro-4-(2-phenylethynyl)benzene
405-29-8 95.0%
0.5g
$679.0 2025-03-21
1PlusChem
1P00CWHF-1g
1-FLUORO-4-(2-PHENYLETHYNYL)BENZENE
405-29-8 95%
1g
$1139.00 2024-05-03
Aaron
AR00CWPR-1g
1-FLUORO-4-(2-PHENYLETHYNYL)BENZENE
405-29-8 95%
1g
$1223.00 2025-02-14
Aaron
AR00CWPR-5g
1-FLUORO-4-(2-PHENYLETHYNYL)BENZENE
405-29-8 95%
5g
$3497.00 2025-02-14
A2B Chem LLC
AG01171-500mg
1-FLUORO-4-(2-PHENYLETHYNYL)BENZENE
405-29-8 95%
500mg
$750.00 2024-04-20
A2B Chem LLC
AG01171-100mg
1-FLUORO-4-(2-PHENYLETHYNYL)BENZENE
405-29-8 95%
100mg
$352.00 2024-04-20

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推奨される供給者
Amadis Chemical Company Limited
(CAS:405-29-8)1-fluoro-4-(2-phenylethynyl)benzene
A1160846
清らかである:99%
はかる:1g
価格 ($):1948.0